2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
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Overview
Description
2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amino Intermediate: The initial step involves the reaction of 2-chloro-5-fluoroaniline with an appropriate acylating agent to form the corresponding amide.
Esterification: The amide is then reacted with 5-bromofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethanol and 5-bromofuran-2-carboxylic acid.
Scientific Research Applications
2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-chlorofuran-2-carboxylate
- 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-iodofuran-2-carboxylate
- 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-methylfuran-2-carboxylate
Uniqueness
Compared to similar compounds, 2-((2-Chloro-5-fluorophenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Its combination of functional groups also makes it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO4/c14-11-4-3-10(21-11)13(19)20-6-12(18)17-9-5-7(16)1-2-8(9)15/h1-5H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXPQZJUJWZNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC=C(O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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